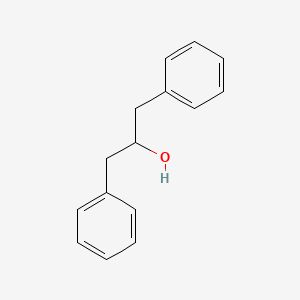

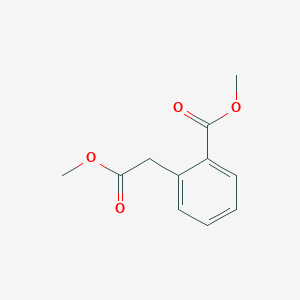

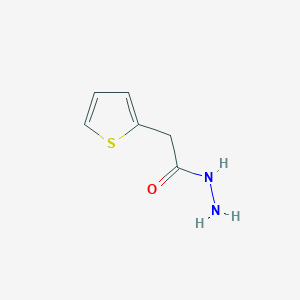

![molecular formula C8H8N2S B1266886 2-氨基-5,6-二氢-4H-环戊[b]噻吩-3-碳腈 CAS No. 70291-62-2](/img/structure/B1266886.png)

2-氨基-5,6-二氢-4H-环戊[b]噻吩-3-碳腈

描述

Synthesis Analysis

The synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile involves a Gewald reaction, a notable method for constructing thiophene derivatives through a multicomponent reaction involving ketones, malononitrile, and sulfur. This reaction pathway offers a versatile approach to synthesizing thiophene derivatives, which are crucial intermediates in organic synthesis. An example is the synthesis process where potassium carbonate serves as a highly efficient heterogeneous catalyst in a one-pot procedure, demonstrating the method's simplicity and high yield (Tang Xiao-hon, 2014).

Molecular Structure Analysis

The molecular structure of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile has been elucidated through experimental and quantum chemical calculations, revealing significant insights into its geometrical configuration. The studies include X-ray crystallography and computational methods that provide detailed information on the compound's electronic structure and spatial arrangement, highlighting the planarity of its thiophene ring and the spatial orientation of substituents which influence its reactivity and interaction with other molecules (H. Oturak et al., 2017).

Chemical Reactions and Properties

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile undergoes various chemical reactions, showcasing its versatility as a building block for synthesizing a wide range of heterocyclic compounds. For example, its reaction with phenylisothiocyanate leads to the formation of thiourea derivatives, which can further react with active methylene reagents to yield pyrimidine derivatives. This reactivity pattern underscores the compound's utility in constructing complex molecular architectures with potential biological activities (K. El-Sharkawy, 2012).

科学研究应用

合成吡咯苯并[b]噻吩[1,4]二氮杂环己烯

2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-碳腈,与2-氨基-5,6-二氢-4H-环戊[b]噻吩-3-碳腈相关的化合物,已被用于合成吡咯苯并[b]噻吩[1,4]二氮杂环己烯。这些化合物在各种药理应用中具有潜在价值 (El-Kashef et al., 2007)。

偶氮染料的生产

类似衍生物2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-碳腈已被用于合成偶氮染料。这些染料在涤纶上显示出良好的着色和牢固性能,表明它们在纺织工业应用中具有潜力 (Sabnis & Rangnekar, 1989)。

神经保护作用

2-[(2,6-二氯苯甲亚胺)氨基]-5,6-二氢-4H-环戊[b]噻吩-3-碳腈,与所讨论的化合物在结构上相关,表现出对小鼠各个脑区的抗氧化活性。这表明其在保护大脑免受神经病理学中出现的神经元损伤方面具有潜力 (Fortes et al., 2013)。

席夫碱的抗菌活性

含有2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-碳腈的噻吩-3-碳腈席夫碱已显示出显著的抗菌活性。这突显了它们作为抗微生物剂的潜力 (Khan et al., 2013)。

抗真菌活性和药物设计

与2-氨基-5,6-二氢-4H-环戊[b]噻吩-3-碳腈密切相关的2-氨基噻吩衍生物已经进行了抗真菌活性筛选,并用于计算机辅助药物设计研究。这些研究旨在预测影响抗真菌活性的结构特征,从而指导合成新的衍生物用于治疗真菌感染 (Scotti et al., 2012)。

抗心律失常和抗焦虑化合物的开发

从类似于2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-碳腈的化合物合成的新型噻吩衍生物表现出高抗心律失常、5-羟色胺拮抗剂和抗焦虑活性。这表明它们在开发这些疾病的治疗方法中具有潜力 (Amr et al., 2010)。

安全和危害

属性

IUPAC Name |

2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c9-4-6-5-2-1-3-7(5)11-8(6)10/h1-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILAXFOADRDGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293037 | |

| Record name | 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | |

CAS RN |

70291-62-2 | |

| Record name | 70291-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile in medicinal chemistry?

A1: This compound serves as a versatile starting material for synthesizing various heterocyclic compounds, particularly those incorporating the thienopyrimidine scaffold. These derivatives have shown promise in exhibiting anticonvulsant, behavioral, and CNS antidepressant activities []. The presence of diverse functional groups within its structure allows for further modifications, enabling exploration of structure-activity relationships and the potential discovery of new therapeutic agents.

Q2: How is 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile utilized in the development of enantiomeric compounds with antitumor activity?

A2: This compound serves as a crucial starting point in a multi-step synthesis of enantiomeric 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives []. The synthesis involves reacting 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with trifluoroacetic acid and phosphoryl trichloride, followed by a reaction with chiral amines. Notably, the resulting (R)-enantiomer demonstrated superior antitumor activity against MCF-7 cells compared to gefitinib []. This finding highlights the potential of using 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile as a building block for developing chiral compounds with enhanced therapeutic properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

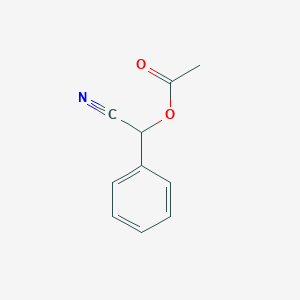

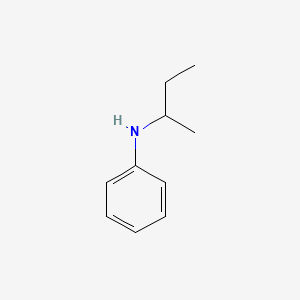

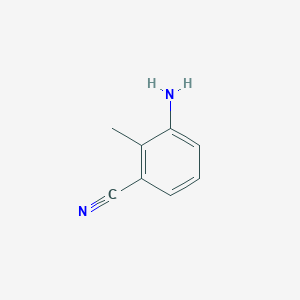

![2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid](/img/structure/B1266812.png)

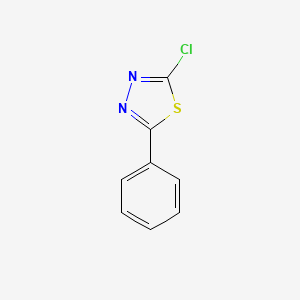

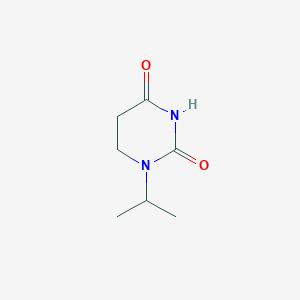

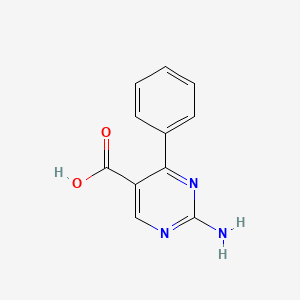

![1,2,4-Triazolo[3,4-b]benzothiazole](/img/structure/B1266817.png)

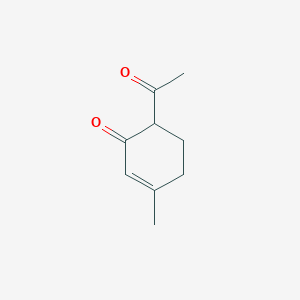

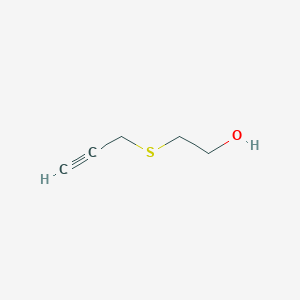

![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)